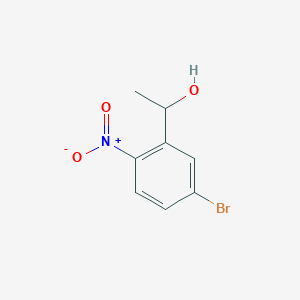
1-(5-溴-2-硝基苯基)乙醇
描述
1-(5-Bromo-2-nitrophenyl)ethanol, also known as 5-bromo-2-nitrobenzyl alcohol, is an aromatic compound with a wide range of scientific applications. It is a colorless liquid with a sweet, pungent odor and a melting point of 13.5°C. It is soluble in water, alcohol, and most organic solvents. This compound has been extensively studied in the past few decades due to its unique properties and potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
在制药化合物回收中的纳滤
1-(5-溴-2-硝基苯基)乙醇,简称为G-1,在制药化合物回收的背景下进行了研究。纳滤(NF)已被用于从乙醇溶液中回收G-1,这对于关闭该化合物的生产循环具有重要意义。该研究使用自制膜和商业NF270膜实现了约90%的G-1回收率,证明了NF在技术和经济方面对G-1回收的可行性(Martínez等,2012)。
β-肾上腺素受体阻滞剂的合成
该化合物已被用于合成重要的β-肾上腺素受体阻滞药物。通过对(±)-2-溴-1-(4-硝基苯基)乙醇进行高效的酶催化酯交换反应,合成了(R)-尼非诺洛和(S)-索他洛,两种β-肾上腺素受体阻滞剂。这种合成方法被证明是各种方法中最有效的,突显了它在制药应用中的重要性(Kapoor等,2005)。
对肾上腺素受体药物化学的影响
1-(5-溴-2-硝基苯基)乙醇在新肾上腺素受体药物的合成中发挥了作用。该化合物通过对映选择性脂肪酶催化反应得到解决,展示了它在新型肾上腺素药物开发中的重要性。这种应用强调了它在药物化学和药物开发中的实用性(Conde et al., 1998)。
在有机合成和化学反应中的作用
该化合物已被牵涉到各种有机合成过程和化学反应中。例如,它已被用于制备不同的分子配合物,正如在涉及乙醇的晶体结构研究中所见(Kochetov et al., 2007)。此外,它已成为取代反应的动力学和机理研究的研究对象,有助于更深入地理解化学反应动力学(Castro et al., 2001)。
属性
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFCFXDPDWGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662756 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020575-89-6 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

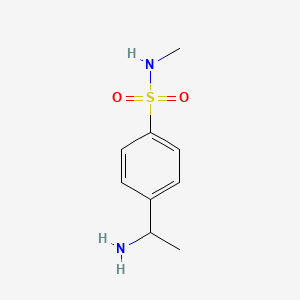
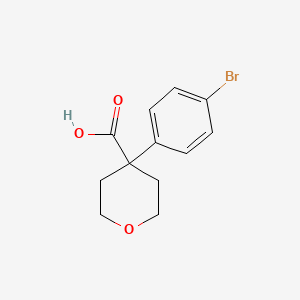


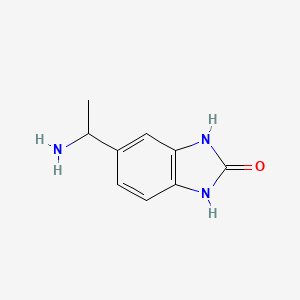
amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)
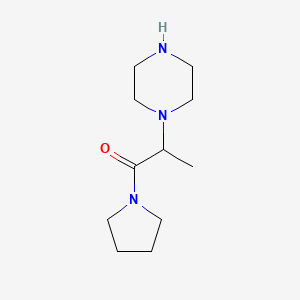
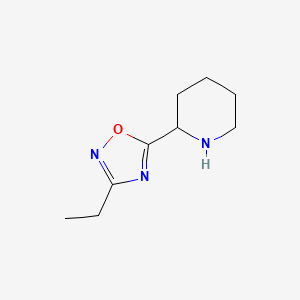

![Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1521020.png)
amine](/img/structure/B1521021.png)

